4'-oxomacrophorin D
説明
4′-Oxomacrophorin D is a bioactive meroterpenoid characterized by a drimane-type sesquiterpene fused to an epoxyquinol-derived cyclohexenedione moiety . Initially isolated from the ascomycete Eupenicillium crustaceum, it exhibits notable immunomodulatory properties, distinguishing it from earlier macrophorin derivatives . Its biosynthesis involves the mac gene cluster, particularly the membrane-bound cyclase MacJ, which catalyzes the cyclization of a linear farnesyl chain into the drimane scaffold . Structural elucidation via NMR and X-ray crystallography confirmed its cyclohexenedione core, contrasting with the cyclohexenone rings of classical macrophorins like macrophorin A .
特性
分子式 |
C28H38O8 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC名 |
(3S)-5-[[(1S,6R)-6-[[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]methoxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |
InChI |
InChI=1S/C28H38O8/c1-16-7-8-19-25(2,3)9-6-10-27(19,5)18(16)12-28-20(29)11-17(23(33)24(28)36-28)15-35-22(32)14-26(4,34)13-21(30)31/h11,18-19,24,34H,1,6-10,12-15H2,2-5H3,(H,30,31)/t18-,19-,24+,26-,27+,28-/m0/s1 |
InChIキー |
TZHODXJMZGQSQM-PWMRZZKKSA-N |
異性体SMILES |
C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@]34[C@H](O3)C(=O)C(=CC4=O)COC(=O)C[C@](C)(CC(=O)O)O)(C)C |
正規SMILES |
CC1(CCCC2(C1CCC(=C)C2CC34C(O3)C(=O)C(=CC4=O)COC(=O)CC(C)(CC(=O)O)O)C)C |
同義語 |
4'-oxomacrophorin D |
製品の起源 |
United States |
類似化合物との比較
Key Observations :
- Core Heterocycle: 4′-Oxomacrophorin D and its analogs (e.g., 4′-oxomacrophorin A, E) feature a cyclohexenedione ring, whereas classical macrophorins (e.g., macrophorin A) retain a cyclohexenone .
- Oxidation and Functionalization: The 4′-oxo group is conserved across oxomacrophorins, while additional modifications like epoxy (in Hymenopsis sp. analog) or malonate esters (4′-oxomacrophorin E) influence solubility and bioactivity .
- Drimane Scaffold : All compounds derive from a drimane sesquiterpene, but linear precursors (e.g., yanuthones) accumulate in ΔmacJ mutants, highlighting MacJ’s role in cyclization .
Bioactivity Comparison
Insights :
- Immunomodulation: Unique to 4′-oxomacrophorin D, likely due to its cyclohexenedione and hydroxylation pattern .
- Antimicrobial Activity: Epoxy and hydroxy groups in the Hymenopsis analog enhance antibacterial potency .
- Structural-Activity Relationship : Cyclized drimane units (dependent on MacJ) are critical for bioactivity; linear analogs (e.g., yanuthones) show diminished effects .
Production Yields Under Genetic Modulation
| Strain/Modification | Macrophorin A Yield | 4′-Oxomacrophorin D Yield | Reference |
|---|---|---|---|
| Wild-type | Low | Undetectable | |
| macR:OE | 100% (baseline) | 100% (baseline) | |
| CRISPRa pAMA18.4 | 15% | 13% | |
| ΔmacJ | Absent | Absent |
Note: Overexpression of macR or CRISPR activation enhances production, but yields vary due to post-transcriptional regulation .
Q & A
Q. How is 4’-oxomacrophorin D typically isolated and identified in natural product research?
Isolation involves liquid chromatography-mass spectrometry (LC-MS) with alternating positive/negative polarity modes (scan range: m/z 80–1600 Da), coupled with UV-VIS detection at 220, 354, and 700 nm. The compound is identified via pseudo-molecular ion [M+H]+ matching and retention time consistency across chromatograms. Normalization to internal standards (e.g., DDM) ensures quantitative accuracy .
Q. What spectroscopic methods are employed for structural elucidation of 4’-oxomacrophorin D?
High-resolution Orbitrap MS and UV-VIS absorption profiling are primary tools. Key ions (e.g., [M+H]+) are cross-validated using retention time alignment across detection channels (LC-MS and UV-VIS). The 700 nm UV-VIS channel is prioritized for optimal signal-to-noise ratios in complex matrices .
Q. How do researchers ensure accuracy in chromatographic data for 4’-oxomacrophorin D analysis?
Methodological rigor includes:
- Internal standardization (e.g., DDM) for ion count normalization.
- Manual integration of summed spectra using algorithms like Genesis in Xcalibur 2.2.
- Triangulation of retention times across LC-MS and UV-VIS datasets, despite minor discrepancies caused by detector configurations .
Advanced Research Questions
Q. What strategies optimize LC-MS parameters for detecting 4’-oxomacrophorin D in complex biological samples?
Optimization involves:
- Alternating polarity modes to capture diverse ionizable fragments.
- Column selection (e.g., C18 for hydrophobicity) and gradient elution tailored to retention behavior.
- Signal enhancement via in-line UV-VIS detectors at 700 nm to reduce background noise .
Q. How can contradictions between UV-VIS and MS data for 4’-oxomacrophorin D be resolved?
Discrepancies in retention times or signal intensities require:
- Re-analysis of raw data using software tools (e.g., Xcalibur) to confirm peak alignment.
- Cross-referencing with synthetic standards or biosynthetic intermediates (e.g., macrophorin A/D).
- Statistical validation (e.g., t-tests) to assess reproducibility across replicates .
Q. What challenges arise in synthesizing 4’-oxomacrophorin D analogues for structure-activity studies?
Key challenges include:
Q. How should experimental designs be structured to study the biosynthesis of 4’-oxomacrophorin D?
Design considerations:
Q. What statistical methods validate bioactivity data for 4’-oxomacrophorin D in pharmacological studies?
Robust validation requires:
- Dose-response curves with error bars (standard deviation) for IC50 determination.
- ANOVA to compare bioactivity across compound derivatives.
- Meta-analysis of literature data on related drimane-epoxyquinols to contextualize findings .
Methodological Best Practices
- Literature Integration : Use class-based searches (e.g., organophosphates, drimane hybrids) to extrapolate data when direct studies on 4’-oxomacrophorin D are limited .
- Data Presentation : Prioritize clarity in figures; avoid overcrowding with chemical structures or jargon. Use color-coding for chromatograms and statistical plots .
- Reproducibility : Document raw data in appendices, with processed data (e.g., normalized ion counts) in the main text. Adhere to FAIR principles for metadata .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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